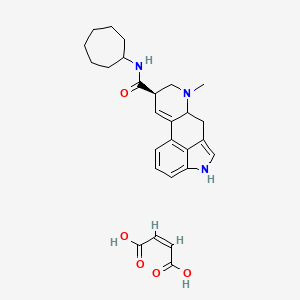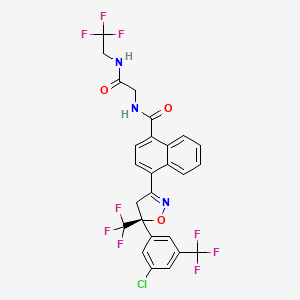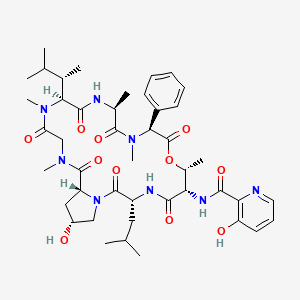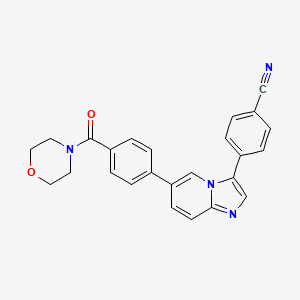
Unii-OW22Q34gij
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of FEMA 4809 involves several steps, starting with the preparation of the core structure, which includes the 4-methylphenoxy, pyrazolyl, and thiophen-2-ylmethyl groups. The synthetic route typically involves the following steps:
Formation of the 4-methylphenoxy group: This can be achieved through the reaction of 4-methylphenol with an appropriate halogenated compound under basic conditions.
Synthesis of the pyrazolyl group: This involves the cyclization of appropriate precursors to form the pyrazole ring.
Attachment of the thiophen-2-ylmethyl group: This step involves the reaction of thiophene with a suitable alkylating agent.
Coupling of the groups: The final step involves coupling the 4-methylphenoxy, pyrazolyl, and thiophen-2-ylmethyl groups to form the desired compound.
Industrial production methods for FEMA 4809 would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
FEMA 4809 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of FEMA 4809 could lead to the formation of corresponding oxides, while reduction could yield the corresponding reduced forms.
Scientific Research Applications
FEMA 4809 has a wide range of scientific research applications, including:
Chemistry: It is used as a cooling agent in various chemical reactions and processes.
Biology: It is used to study the TRPM8 receptor and its role in the sensation of coolness.
Industry: It is used in the formulation of cooling products, such as topical creams and gels.
Mechanism of Action
FEMA 4809 exerts its effects by activating the TRPM8 receptor, which is an ion channel responsible for the sensation of coolness. The activation of this receptor leads to the influx of calcium ions, which triggers a cascade of intracellular events that result in the sensation of coolness. The molecular targets and pathways involved in this process include the TRPM8 receptor and the associated signaling pathways .
Comparison with Similar Compounds
FEMA 4809 is unique in its high potency as a TRPM8 receptor activator. Similar compounds include:
Menthol: A natural compound that also activates the TRPM8 receptor but with lower potency.
WS-3: A synthetic cooling agent with similar properties but different chemical structure.
Eucalyptol: Another natural compound with cooling properties but less potent than FEMA 4809.
FEMA 4809 stands out due to its high potency and effectiveness as a cooling agent, making it a valuable compound for various applications.
Properties
CAS No. |
1374760-95-8 |
|---|---|
Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-(1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-13-4-6-14(7-5-13)22-12-17(21)20(16-8-9-18-19-16)11-15-3-2-10-23-15/h2-10H,11-12H2,1H3,(H,18,19) |
InChI Key |
QGDQESUNCJQMSA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=NN3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=NN3 |
Appearance |
Solid powder |
physical_description |
White to off-white solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Slightly soluble at pH 2.8 Soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FEMA-4809; FEMA 4809; FEMA4809; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B607353.png)












